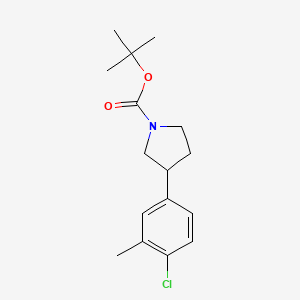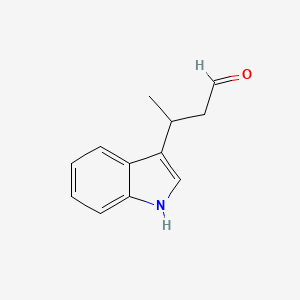
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate
概要
説明
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyrrolidine ring. It is often used as a building block in organic synthesis due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-chloro-3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 to form alcohol derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at ambient temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH in THF.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
295.80 g/mol |
IUPAC名 |
tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChIキー |
NYDCEJULNFVTTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine](/img/structure/B8522693.png)


![7-(2-Chlorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8522717.png)







![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)

